molecular formula C13H18N2O2 B7042465 N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxamide

N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxamide

Cat. No.: B7042465
M. Wt: 234.29 g/mol
InChI Key: MDJIXEWDQUJIPC-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxamide is a synthetic organic compound with a unique structure that combines a cyclopropyl group, a methoxyethyl chain, and a pyridine ring

Properties

IUPAC Name

N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-4-3-5-11(14-9)13(16)15-12(8-17-2)10-6-7-10/h3-5,10,12H,6-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJIXEWDQUJIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC(COC)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxamide typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Methoxyethyl Chain Addition: The methoxyethyl group is usually added through an alkylation reaction, where an appropriate alkyl halide reacts with a nucleophile.

    Pyridine Ring Functionalization: The pyridine ring is functionalized through a series of substitution reactions, often involving halogenation followed by nucleophilic substitution.

    Amide Formation: The final step involves coupling the functionalized pyridine with an amine to form the carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially if halogenated derivatives are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl and methoxyethyl groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medically, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The cyclopropyl group may enhance binding affinity to certain enzymes or receptors, while the methoxyethyl chain could influence the compound’s solubility and bioavailability. The pyridine ring is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxylate: Similar structure but with an ester group instead of an amide.

    N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-sulfonamide: Contains a sulfonamide group, which may alter its biological activity.

    N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-thiocarboxamide: Features a thiocarboxamide group, potentially affecting its reactivity and stability.

Uniqueness

N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group can enhance its binding affinity and stability, while the methoxyethyl chain improves its solubility and bioavailability. The pyridine ring provides a versatile platform for further functionalization and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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